Cas no 341967-85-9 (1-METHYL-2LAMBDA6-THIENO[3,2-C][1,2]THIAZINE-2,2,4(1H,3H)-TRIONE 4-(N-PHENYLHYDRAZONE))

1-METHYL-2LAMBDA6-THIENO[3,2-C][1,2]THIAZINE-2,2,4(1H,3H)-TRIONE 4-(N-PHENYLHYDRAZONE) structure
341967-85-9 structure
Product Name:1-METHYL-2LAMBDA6-THIENO[3,2-C][1,2]THIAZINE-2,2,4(1H,3H)-TRIONE 4-(N-PHENYLHYDRAZONE)
CAS No:341967-85-9
MF:C13H13N3O2S2
MW:307.391219854355
CID:5270783
Update Time:2025-10-14

1-METHYL-2LAMBDA6-THIENO[3,2-C][1,2]THIAZINE-2,2,4(1H,3H)-TRIONE 4-(N-PHENYLHYDRAZONE) Chemical and Physical Properties

Names and Identifiers

    • 1-METHYL-2LAMBDA6-THIENO[3,2-C][1,2]THIAZINE-2,2,4(1H,3H)-TRIONE 4-(N-PHENYLHYDRAZONE)
    • (4E)-1-methyl-4-(2-phenylhydrazin-1-ylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione
    • 1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-(N-phenylhydrazone)
    • N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline
    • Inchi: 1S/C13H13N3O2S2/c1-16-12-7-8-19-13(12)11(9-20(16,17)18)15-14-10-5-3-2-4-6-10/h2-8,14H,9H2,1H3/b15-11+
    • InChI Key: PPCBWAFGURGXMT-RVDMUPIBSA-N
    • SMILES: S1(C/C(/C2=C(C=CS2)N1C)=N\NC1C=CC=CC=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 480
  • XLogP3: 2.8
  • Topological Polar Surface Area: 98.4

1-METHYL-2LAMBDA6-THIENO[3,2-C][1,2]THIAZINE-2,2,4(1H,3H)-TRIONE 4-(N-PHENYLHYDRAZONE) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
10N-303S-1MG
1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-(N-phenylhydrazone)
341967-85-9 >90%
1mg
£37.00 2025-02-09
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